molecular formula C18H12S B105792 2-(2-Naphthyl)-1-thiaindene CAS No. 17164-77-1

2-(2-Naphthyl)-1-thiaindene

Cat. No. B105792
CAS RN: 17164-77-1
M. Wt: 260.4 g/mol
InChI Key: VXNMJAGOXHIGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl)-1-thiaindene (NT) is a heterocyclic compound that has gained considerable attention in scientific research due to its potential applications in various fields. NT is a sulfur-containing organic molecule that belongs to the family of thiaindenes, which are known for their unique electronic and optical properties.

Mechanism Of Action

The mechanism of action of 2-(2-Naphthyl)-1-thiaindene is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cell survival. 2-(2-Naphthyl)-1-thiaindene has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.

Biochemical And Physiological Effects

2-(2-Naphthyl)-1-thiaindene has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 2-(2-Naphthyl)-1-thiaindene has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(2-Naphthyl)-1-thiaindene for lab experiments is its ease of synthesis and purification. 2-(2-Naphthyl)-1-thiaindene is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of 2-(2-Naphthyl)-1-thiaindene is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-(2-Naphthyl)-1-thiaindene, including the development of new synthesis methods for improved yield and purity, the exploration of 2-(2-Naphthyl)-1-thiaindene-based materials for optoelectronic and biomedical applications, and the investigation of the mechanism of action of 2-(2-Naphthyl)-1-thiaindene in cancer cells. Additionally, the potential use of 2-(2-Naphthyl)-1-thiaindene as a therapeutic agent for other diseases, such as neurodegenerative disorders, warrants further investigation.

Synthesis Methods

2-(2-Naphthyl)-1-thiaindene can be synthesized by various methods, including the reaction of 2-naphthylamine with sulfur and a suitable oxidizing agent. Another method involves the reaction of 2-naphthylamine with sulfur monochloride, followed by oxidation with hydrogen peroxide. The purity and yield of the synthesized 2-(2-Naphthyl)-1-thiaindene can be improved by using different purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(2-Naphthyl)-1-thiaindene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 2-(2-Naphthyl)-1-thiaindene has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In optoelectronics, 2-(2-Naphthyl)-1-thiaindene-based materials have been explored for their potential applications in light-emitting diodes and photovoltaic devices. In biomedicine, 2-(2-Naphthyl)-1-thiaindene has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

17164-77-1

Product Name

2-(2-Naphthyl)-1-thiaindene

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

2-naphthalen-2-yl-1-benzothiophene

InChI

InChI=1S/C18H12S/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H

InChI Key

VXNMJAGOXHIGRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4S3

Other CAS RN

17164-77-1

Pictograms

Irritant

Origin of Product

United States

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